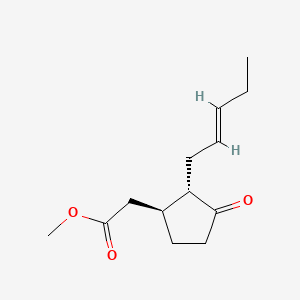

Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate

Description

Chemical Identity and Structural Characterization of Methyl (Z)-(cis)-3-Oxo-2-(2-Pentenyl)cyclopentaneacetate

Systematic Nomenclature and Synonyms

The compound is systematically named This compound according to IUPAC rules, reflecting its cyclopentane core, keto group at position 3, and (Z)-configured pentenyl side chain at position 2. Alternative nomenclature includes cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-, methyl ester, (1R,2S)-rel- , emphasizing its stereochemical configuration. Common synonyms span both academic and industrial contexts:

These terms highlight its role as a stereoisomer of methyl jasmonate, a plant signaling molecule. The (Z)-(cis) designation specifies the geometry of the pentenyl side chain (Z-configuration) and the relative stereochemistry of the cyclopentane substituents (cis).

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₂₀O₃ is consistent across multiple sources, with a calculated molecular weight of 224.30 g/mol . This matches the theoretical mass derived from compositional analysis:

- Carbon: 69.61%

- Hydrogen: 8.99%

- Oxygen: 21.40%

Key functional groups include a cyclopentanone ring (3-oxo group), an ester moiety (methyl acetate), and an α,β-unsaturated side chain (2-pentenyl). The compound’s solubility in water is limited (340 mg/L at 25°C), reflecting its hydrophobic cyclopentane backbone and ester group.

Stereochemical Configuration and Isomerism

The stereochemistry of this compound is defined by two chiral centers (C-1 and C-2) and the (Z)-configuration of the pentenyl side chain. The cis designation refers to the relative configuration of the 2-pentenyl and acetoxy groups on the cyclopentane ring, which occupy adjacent positions in a cis orientation.

Isomerism in the Jasmonate Family

- Methyl jasmonate vs. methyl epijasmonate : The latter differs in the configuration at C-1 and C-2, resulting in distinct biological activities.

- 7-Methyl analogs : Substitution at C-7 reduces bioactivity but introduces antagonistic properties in plant senescence assays.

- (3R,7S)-isomer : Exhibits antagonistic effects against (3R)-methyl jasmonate in sunflower cotyledon senescence.

A comparative analysis of stereoisomers reveals that the (3R) configuration at C-3 is critical for bioactivity, while modifications at C-7 modulate potency.

Crystallographic Data and Three-Dimensional Conformation

Although direct crystallographic data for this compound are limited, its 3D conformation can be inferred from related jasmonates and computational models. Key structural features include:

- Cyclopentanone ring : Adopts an envelope conformation, with the keto group at C-3 introducing ring puckering.

- Side-chain geometry : The (Z)-pentenyl group lies cis to the acetoxy moiety, creating a planar α,β-unsaturated system.

- Hydrogen-bonding networks : The ester carbonyl may participate in weak intramolecular interactions with the cyclopentanone oxygen.

The NIST WebBook provides an interactive 3D model (CID 6450295), while synthetic studies highlight the role of Baylis-Hillman/Claisen-Johnson rearrangements in establishing the cis configuration.

Comparative Structural Analysis with Jasmonate Family Members

This compound shares a cyclopentanoid skeleton with jasmonic acid and its derivatives but differs in substituent positioning and stereochemistry.

| Feature | Methyl (Z)-(cis)-Compound | Jasmonic Acid | Methyl Epijasmonate |

|---|---|---|---|

| Core structure | Cyclopentanone | Cyclopentanone | Cyclopentanone |

| C-3 substituent | Keto group | Carboxylic acid | Keto group |

| C-2 substituent | (Z)-2-pentenyl | (Z)-pentenyl | (Z)-pentenyl |

| C-1 configuration | (1R,2S)-rel | (1R,2R) | (1R,2R) |

| Bioactivity | Moderate | High | Low |

The compound’s ester group enhances volatility compared to jasmonic acid, making it suitable for airborne signaling in plants. However, its (1R,2S)-rel configuration reduces receptor affinity relative to the (1R,2R)-configured methyl epijasmonate.

Properties

CAS No. |

42536-97-0 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

methyl 2-[(1S,2S)-3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate |

InChI |

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11-/m0/s1 |

InChI Key |

GEWDNTWNSAZUDX-NNOMMRTBSA-N |

Isomeric SMILES |

CC/C=C/C[C@H]1[C@@H](CCC1=O)CC(=O)OC |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Chlorination and Dechlorination of Methyl Dihydrojasmonate

This is the most industrially relevant and widely reported method.

- Starting Material: Methyl dihydrojasmonate (a related jasmonate derivative)

- Process:

- Step A: Chlorination

Methyl dihydrojasmonate is dissolved in an appropriate solvent (e.g., cyclohexane or methyl alcohol). Under controlled temperature (ice-water bath to reflux), a chlorinating agent is added in a molar ratio of 1:1 to 1:1.5 (substrate:chlorinating agent). - Step B: Dechlorination

The chlorinated intermediate undergoes dechlorination using organic amines or catalytic hydrogenation to yield the target compound.

- Step A: Chlorination

- Advantages:

- High yield

- Low cost

- Simple operation

- Suitable for industrial scale

- Catalysts and Conditions:

- Pd/C catalyst for hydrogenation under mild conditions (room temperature, atmospheric or slightly elevated pressure) can achieve cis-isomer yields up to 90% with appropriate solvents and additives (e.g., aluminum methylate).

- References: Patent CN101302157B (2008), Helvetica Chimica Acta (2005)

Reformatsky Reaction Using 2-Amyl Cyclopentenone and Methyl Bromoacetate

- Process:

- 2-Amyl cyclopentenone reacts with methyl bromoacetate in the presence of zinc to form the β-hydroxy ester intermediate.

- Subsequent oxidation (e.g., Jones oxidation) converts the intermediate to the 3-oxo derivative.

- Notes:

- This method is classical and allows for stereochemical control.

- More complex and less industrially favored due to multiple steps and reagents.

- Reference: J. Org. Chem. 1974, Ravid et al.

Epoxidation and Ring-Opening of Methyl Dihydrojasmonate

- Process:

- Methyl dihydrojasmonate is epoxidized using peracetic acid or other peroxy acids.

- The epoxide intermediate is then subjected to acidic conditions to rearrange and form the 3-oxo-2-pentenyl cyclopentaneacetate.

- Advantages:

- Single-step or few-step synthesis from a common precursor.

- Moderate to good yields (~65%).

- Reference: U.S. Pat. 6586620, Helvetica Chimica Acta (2005)

Michael Addition and Etherification Routes

- Process:

- Starting from succinic acid and oenanthyl chloride, Friedel-Crafts acylation forms 2-amyl-1,3-cyclopentanedione.

- Etherification with methyl alcohol followed by Michael addition with dimethyl malonate yields the target compound.

- Notes:

- Multi-step synthesis with moderate complexity.

- Useful for research-scale synthesis.

- Reference: Patent CN101302157B

Comparative Summary of Preparation Methods

| Method | Starting Material(s) | Key Steps | Yield & Purity | Industrial Feasibility | Notes |

|---|---|---|---|---|---|

| Chlorination & Dechlorination | Methyl dihydrojasmonate | Chlorination, dechlorination | High (up to 90% cis) | High | Most cost-effective, scalable |

| Reformatsky Reaction | 2-Amyl cyclopentenone, methyl bromoacetate | Reformatsky reaction, oxidation | Moderate | Low | Multi-step, less industrially favored |

| Epoxidation & Acidic Rearrangement | Methyl dihydrojasmonate | Epoxidation, acid-catalyzed rearrangement | Moderate (~65%) | Moderate | Simpler, fewer steps |

| Michael Addition & Etherification | Succinic acid, oenanthyl chloride | Friedel-Crafts, etherification, Michael addition | Moderate | Low | Complex, research scale |

Detailed Research Findings and Notes

Stereochemistry Control:

The cis (Z) configuration is crucial for biological activity. Catalytic hydrogenation with Pd/C under controlled conditions favors the cis isomer formation, with yields reported up to 90% when using methyl alcohol solvent and aluminum methylate additive at 40°C and 0.7 MPa pressure.-

- Chlorination is typically performed at temperatures ranging from 0°C (ice bath) to reflux temperature of the solvent.

- Dechlorination can be achieved by catalytic hydrogenation or treatment with organic amines.

- Epoxidation uses peracetic acid or similar oxidants under mild acidic conditions.

Industrial Considerations:

The chlorination-dechlorination route is preferred industrially due to its simplicity, cost-effectiveness, and high yield. The method is amenable to scale-up and uses readily available starting materials.Alternative Routes: While classical organic synthesis methods (Reformatsky, Michael addition) provide routes to the compound, they are less favored for large-scale production due to complexity and lower overall efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Scientific Research Applications

Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate, also known as methyl epijasmonate, is an organic compound with the molecular formula . It features a cyclopentane ring substituted with a ketone and an alkene, giving it a unique structure among related compounds. The compound has a molecular weight of approximately 224.3 g/mol and a floral aroma reminiscent of jasmine, making it valuable in various applications.

Fragrance Industry

- Due to its floral aroma, reminiscent of jasmine, this compound is valuable in the fragrance industry .

Plant Physiology

- Plant defense mechanisms this compound functions as a signaling molecule involved in plant defense mechanisms, particularly in response to stress factors such as herbivory and pathogen attack.

- Stomatal closure This compound induces stomatal closure in plants, thereby reducing water loss and enhancing drought resistance.

- Plant growth processes It has been studied for its effects on various plant growth processes, including flowering and fruit ripening.

- Gene expression Studies have shown that it can influence gene expression related to stress responses in plants.

- Hormonal regulation Documented interactions with other signaling molecules such as abscisic acid indicate a complex network of hormonal regulation in plant physiology.

Human Health

- Anti-inflammatory properties Investigations into its effects on human health have begun to explore potential anti-inflammatory properties, although more research is needed to fully understand these interactions.

Other Applications

Key Features of this compound

This compound is unique due to its specific cis configuration at the double bond and its distinctive cyclopentane framework that contributes to its unique biological activities and applications.

Mechanism of Action

The mechanism by which Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate exerts its effects depends on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action in chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the cyclopentanone ester family, sharing structural motifs with other cyclopentane derivatives. Below is a detailed comparison:

Physicochemical Properties

- Retention Indices: MeJA has a retention index of 1593 (GC), distinguishing it from shorter-chain esters (e.g., methyl hexanoate, 697) and saturated esters (e.g., methyl dodecanoate, 1508) .

- However, its ester group can hydrolyze to jasmonic acid, a bioactive metabolite .

Research Findings and Data Tables

Table 1: Retention Indices of Selected Esters

| Compound | Retention Index | Source |

|---|---|---|

| Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate | 1593 | |

| Methyl dodecanoate | 1508 | |

| Methyl hexanoate | 697 | |

| Methyl elaidate | 2085 |

Table 2: Toxicological Comparison

Biological Activity

Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate, also known as methyl jasmonate, is a derivative of jasmonic acid and has garnered interest for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₃H₂₀O₃

- Molecular Weight : 224.296 g/mol

- CAS Number : 42536-97-0

- IUPAC Name : this compound

Biological Activity Overview

Methyl jasmonate is primarily recognized for its role in plant physiology but has significant implications in pharmacology and medicine. Its biological activities include:

-

Antioxidant Properties

- Methyl jasmonate exhibits antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and aging.

-

Anti-inflammatory Effects

- Studies have shown that methyl jasmonate can inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

-

Antimicrobial Activity

- The compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi, making it a candidate for developing natural preservatives and therapeutic agents.

-

Induction of Plant Defense Mechanisms

- In plants, methyl jasmonate acts as a signaling molecule that triggers defense responses against herbivores and pathogens. This includes the production of secondary metabolites that deter pests.

The mechanisms through which methyl jasmonate exerts its effects are multifaceted:

- Signal Transduction : Methyl jasmonate activates specific signaling pathways in both plants and animal cells, leading to the expression of genes involved in defense mechanisms.

- Enzyme Inhibition : It inhibits enzymes associated with inflammatory processes, such as cyclooxygenase (COX), thereby reducing inflammation.

1. Antioxidant Activity

A study published in Food Chemistry explored the antioxidant capacity of methyl jasmonate in various food products. The findings indicated that the addition of methyl jasmonate significantly increased the antioxidant levels, suggesting its potential as a food preservative .

2. Anti-inflammatory Effects

Research conducted on human cell lines demonstrated that methyl jasmonate effectively reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases like arthritis .

3. Antimicrobial Properties

In a study examining the antimicrobial effects of various compounds, methyl jasmonate showed significant inhibition against Escherichia coli and Staphylococcus aureus. The study highlighted its potential as a natural antimicrobial agent in food preservation .

Data Table

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate, and how are they validated?

- Methodological Answer : Key techniques include:

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester carbonyl at ~1740 cm⁻¹, ketone at ~1700 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve structural features, such as the cyclopentane ring and pentenyl chain stereochemistry. For example, the (Z)-configuration of the pentenyl group can be confirmed via coupling constants in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 224.1273 (calculated for C₁₃H₂₀O₃) .

- Gas Chromatography (GC) : Purity validation (≥95% by GC) using non-polar columns under optimized temperature gradients .

Q. What are the established synthetic routes for this compound, and what are their limitations?

- Methodological Answer : Common methods include:

- Cyclocondensation : Reacting succinic acid derivatives with methyl cyanoacetate and cis-2-pentenol, followed by catalytic hydrogenation and esterification .

- Alpha Condensation : Using methyl cyanoacetate with acid chlorides, followed by decarboxylation and cyclization. Challenges include low yields (~40–60%) due to competing side reactions .

- Stereochemical Control : The (Z)-configuration of the pentenyl group requires chiral catalysts (e.g., Rh or Pd-based) or enzymatic resolution, which may introduce scalability issues .

Q. How do physical properties like solubility and stability impact experimental design?

- Methodological Answer :

- Solubility : Miscible in ethanol and organic solvents (e.g., DMSO, acetone), enabling stock solutions for biological assays. Ethanol solubility (≥10 mg/mL) is critical for in vitro plant studies .

- Stability : Light- and temperature-sensitive; store at 2–6°C in amber vials. Degradation products (e.g., free jasmonic acid) can be monitored via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data, such as varying IC₅₀ values in plant stress responses?

- Methodological Answer :

- Standardized Assays : Use consistent plant models (e.g., Arabidopsis thaliana) and stress induction protocols (e.g., herbivore mimicry with mechanical wounding) .

- Dose-Response Curves : Test concentrations from 0.01–10 µM, as higher doses (≥50 µM) may induce phytotoxicity .

- Metabolite Profiling : LC-MS/MS to quantify endogenous jasmonates, ensuring observed effects are compound-specific and not confounded by plant-derived metabolites .

Q. What strategies optimize stereochemical purity during synthesis, particularly for the (Z)-cis configuration?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric hydrogenation to enforce cis-ring junction stereochemistry .

- Dynamic Kinetic Resolution : Catalysts like Ru-PNNP complexes can isomerize undesired (E)-intermediates during cyclization .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak IG-3 column) or NOESY NMR to confirm stereopurity ≥98% .

Q. How can discrepancies in spectral data (e.g., NMR shifts) between batches be systematically addressed?

- Methodological Answer :

- Batch Comparison : Acquire ¹H NMR (500 MHz, CDCl₃) of all batches; shifts for the cyclopentane protons should align within ±0.02 ppm .

- Impurity Profiling : GC-MS headspace analysis to detect volatile byproducts (e.g., methyl esters of fatty acids) from incomplete purification .

- Reference Standards : Cross-validate with NIST-certified spectra or commercial standards (e.g., Sigma-Alderich) .

Q. What experimental designs are recommended for studying this compound’s role in predator-herbivore-plant tripartite interactions?

- Methodological Answer :

- Multitrophic Systems : Use controlled mesocosms with herbivores (e.g., Spodoptera littoralis) and predators (e.g., Cotesia glomerata). Apply the compound via foliar spray (0.1–1 µM) and monitor volatile organic compound (VOC) emissions via TD-GC-MS .

- Negative Controls : Include untreated plants and jasmonate-deficient mutants (e.g., Arabidopsis aos) to isolate compound-specific effects .

Q. How does the compound’s stereochemistry influence its receptor binding affinity in plant signaling pathways?

- Methodological Answer :

- Molecular Docking : Use homology models of jasmonate receptors (e.g., COI1-JAZ complex) to compare (Z)-cis vs. (E)-trans configurations. The (Z)-cis form shows higher binding energy (-9.2 kcal/mol vs. -7.5 kcal/mol) due to optimal cyclopentane ring positioning .

- Biological Validation : Compare transcriptional activation of JA-responsive genes (e.g., PDF1.2) in wild-type vs. receptor knockout lines using qRT-PCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.